molecular formula C4H4N8O3 B3057284 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- CAS No. 78644-89-0

1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-

Cat. No.: B3057284
CAS No.: 78644-89-0
M. Wt: 212.13 g/mol
InChI Key: PXKYRJUTZOXSOW-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and agricultural chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- typically involves the reaction of amidoximes with various carboxyl derivatives or aldehydes. One common method includes the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters under specific reaction conditions. For instance, the reaction of amidoxime with carboxylic acids can be carried out in the presence of dehydrating agents to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro-oxadiazole derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .

Scientific Research Applications

1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors and signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- stands out due to its specific structural features and the presence of the azoxy group, which imparts unique reactivity and stability. This compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N8O3/c5-1-3(10-14-8-1)7-12(13)4-2(6)9-15-11-4/h(H2,5,8)(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKYRJUTZOXSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N=[N+](C2=NON=C2N)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336450
Record name 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78644-89-0
Record name 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This procedure was modeled from the original Russian preparation. To 30% hydrogen peroxide (100.0 g, 0.88 mol) in a 500 ml jacketed flask maintained at 18° C. was added 98% sulfuric acid (55.0 g, 0.56 mol) over 10 minutes with stirring. Then, 3,4-diaminofurazan (10.0 g, 0.10 mole) was added. The suspension was stirred for 24 hours in which time the soluble green nitroso-aminofurazan was converted to the insoluble orange DAAF. The product was filtered on a glass frit, washed with water and air dried to yield 9.29 g (88%) of crude material. For recrystallization the crude compound was dissolved in the minimum amount of room temperature DMSO (approximately 22 ml) and then water (45 ml) was added over 5 minutes with stirring. The pure DAAF was filtered, washed with water and air-dried. This material had the same properties as previously reported by the Russians. 1H NMR (deuteriomethylsulfoxide) δ 6.65 (s, 2H), 6.93 (s, 2H); 13C NMR (deuteriomethylsulfoxide) δ 148.3, 151.2, 152.6, 153.9.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-
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1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-

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